Bumetrizole

Descripción general

Descripción

Bumetrizole es un compuesto de hidroxi-fenil-benzotriazol utilizado principalmente como absorbedor de luz ultravioleta (UVA). Es conocido por su capacidad para impartir una estabilidad a la luz excepcional a los plásticos y otros sustratos orgánicos. This compound también está aprobado por la FDA como estabilizador en polímeros utilizados en la producción, fabricación, envasado, procesamiento y transporte de alimentos .

Aplicaciones Científicas De Investigación

Bumetrizole tiene una amplia gama de aplicaciones de investigación científica:

Biología: La capacidad de this compound para absorber la luz ultravioleta lo hace útil para proteger las muestras biológicas de los daños causados por la radiación ultravioleta.

Mecanismo De Acción

Bumetrizole funciona como un bloqueador de rayos UV absorbiendo la luz ultravioleta y convirtiéndola en formas de energía menos dañinas, como el calor. Este mecanismo ayuda a proteger los materiales y las muestras biológicas de los efectos dañinos de la radiación ultravioleta .

Análisis Bioquímico

Biochemical Properties

Bumetrizole interacts with various biomolecules, primarily functioning as a UV absorber. It absorbs harmful ultraviolet rays and converts them into less damaging forms of energy, like heat . This interaction with UV light is a key biochemical property of this compound.

Cellular Effects

This compound’s primary cellular effect is the protection of cells from the harmful effects of UV radiation. It is particularly beneficial in skincare products, where it helps protect skin cells from UV damage, contributing to skin health and the prevention of premature skin aging .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the absorption of UV light. It absorbs harmful UV rays and converts them into less damaging forms of energy, thereby protecting the molecules in the cell from potential UV-induced damage .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of its use as a UV absorber in polymers. The chemical structure of this compound remains unaltered during degradation, suggesting that it maintains its UV-absorbing properties over time .

Métodos De Preparación

Bumetrizole se sintetiza mediante una reacción de acoplamiento. El proceso implica pesar 0,03 moles de 2-terc-butil-p-cresol, 50 ml de agua y 0,1 g de dodecilbenceno sulfonato de sodio en un reactor, y agitar para formar una emulsión blanca uniforme. El pH se ajusta a 7-9 y la solución de sal de diazonio se agrega gota a gota dentro de las 2 horas bajo estas condiciones de base débil .

Análisis De Reacciones Químicas

Bumetrizole experimenta diversas reacciones químicas, que incluyen:

Comparación Con Compuestos Similares

Bumetrizole es similar a otros absorbedores de luz ultravioleta, como:

This compound destaca por su eficacia en diversas aplicaciones, incluida su aprobación por la FDA para su uso en polímeros relacionados con alimentos .

Actividad Biológica

Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is CHNO, and it exhibits properties that allow it to absorb UV radiation effectively.

Acute and Chronic Toxicity

Research indicates that this compound displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:

- Liver Toxicity : Chronic exposure to this compound has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.

- Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .

Reproductive and Developmental Toxicity

This compound has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.

Metabolism and Excretion

The metabolic pathway of this compound involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that this compound is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.

Environmental Impact

This compound's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while this compound is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .

Case Study: Human Exposure

A notable case study highlighted the effects of this compound exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to this compound is uncommon .

Summary of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |

| Chronic Exposure Effects | Increased liver weights; hematological changes |

| Reproductive Toxicity | NOAEL: 2000 mg/kg; no teratogenic effects observed |

| Metabolism | Rapid absorption; minimal organ distribution |

| Environmental Concerns | Detected in environmental samples; potential bioaccumulation |

Propiedades

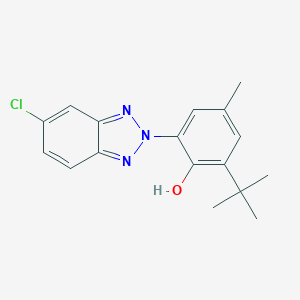

IUPAC Name |

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYEMOEOGEQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036438 | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3896-11-5 | |

| Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetrizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.